molecular formula C13H15N3O2S B5885906 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5885906
M. Wt: 277.34 g/mol
InChI Key: KNZYHFLKSJRQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is a specialized organic compound designed for chemical research and development. This molecule features a 1,3,5-triazinane core, a partially saturated six-membered ring with three nitrogen atoms, functionalized with a thione group at the 2-position . The structure is further modified at two nitrogen atoms with furan-2-ylmethyl substituents, incorporating electron-rich furan heterocycles known for their versatile bioactivity and role in molecular recognition . The combination of the triazinane-thione core and furan rings makes this compound a valuable scaffold in medicinal chemistry. The furan moiety is a common pharmacophore in drug discovery, noted for its presence in compounds with a range of biological activities, including potential antiviral and antimicrobial properties . The electron-rich nature of the furan ring and the hydrogen-bonding capacity of the thione group can enhance interactions with biological targets, facilitating structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate for synthesizing more complex N-heterocyclic frameworks or for exploring novel bioactive molecules. In addition to pharmaceutical research, the distinct functional groups of this compound offer reactivity for applications in materials science, such as the development of ligands for metal complexes or novel polymers . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not classified or intended for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c19-13-14-9-15(7-11-3-1-5-17-11)10-16(13)8-12-4-2-6-18-12/h1-6H,7-10H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZYHFLKSJRQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333689
Record name 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

799799-37-4
Record name 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of furan-2-ylmethylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazinane ring with the thione group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Halogenated or nitrated derivatives of the furan rings.

Scientific Research Applications

1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound’s thione group can interact with metal ions or other electrophilic species, potentially inhibiting enzymes or other proteins. The furan rings may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thione Derivatives

A key structural analog is 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (), which shares a thione group and nitrogen-rich heterocycle. Comparative analysis reveals:

  • Synthesis : The triazole-thione derivative is synthesized via fusion of 3-fluorobenzoic acid with thiocarbohydrazide (85% yield), while the synthesis route for 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione remains unreported. The presence of furan groups in the latter may require milder conditions to preserve the furan ring’s integrity.
  • Reactivity: Triazole-thiones are known for metal coordination (e.g., Ag⁺, Cu²⁺) due to the thione’s sulfur donor atom. By analogy, the triazinane-thione may exhibit similar coordination behavior, but steric hindrance from the bulkier furan substituents could limit ligand flexibility .

Furan-Substituted Amides and Esters

Compounds like bis(furan-2-ylmethyl) terephthalamide (BFTA) () share furan-based substituents but differ in core structure (terephthalamide vs. triazinane). Key distinctions include:

  • Thermal Stability : Aromatic terephthalamides (e.g., BFTA) typically exhibit higher thermal stability (>250°C) compared to saturated triazinanes, which may decompose at lower temperatures due to ring strain.
  • Solubility : The triazinane-thione’s saturated ring and thione group may improve solubility in polar aprotic solvents (e.g., DMSO) relative to fully aromatic analogs.

Triazinane Derivatives

Triazinanes with alkyl or aryl substituents (e.g., 1,3,5-trimethyl-1,3,5-triazinane ) provide further context:

  • Basicity : The thione group in this compound reduces basicity compared to amine-containing triazinanes, altering protonation behavior in acidic media.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving thioureas, aldehydes, and carboxylic acids. For example, FeCl₃·6H₂O catalyzes the cyclocondensation of 1-arylthioureas with aliphatic carboxylic acids under reflux (80–100°C) in ethanol, yielding triazinane derivatives . Key variables include catalyst loading (e.g., 10 mol% FeCl₃), solvent polarity, and reaction time (typically 6–12 hours). Lower yields in catalyst-free conditions highlight the necessity of Lewis acids for efficient cyclization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for signals corresponding to furan protons (δ 6.2–7.5 ppm) and methylene groups (δ 3.5–4.5 ppm) linking furan to the triazinane core.
  • ¹³C NMR : The thione carbon (C=S) appears at δ 170–180 ppm, while furan carbons resonate at δ 110–150 ppm.
  • IR : A strong absorption band near 1200–1250 cm⁻¹ confirms the C=S stretch .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7). Use concentrations ranging from 1–100 µM and compare with positive controls (e.g., cisplatin). Follow-up assays could include antimicrobial testing (Gram-positive/-negative bacteria) and enzyme inhibition studies (e.g., acetylcholinesterase for neurological applications) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2³ factorial design to assess the impact of three variables: temperature (X₁: 70°C vs. 90°C), catalyst loading (X₂: 5% vs. 15% FeCl₃), and reaction time (X₃: 6 vs. 12 hours). Use ANOVA to identify significant factors and interactions. For example, a study on similar triazinanes found that increasing temperature and catalyst loading synergistically improved yield by 25% .

Q. What computational approaches predict the compound’s reactivity and binding affinity?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase). A related triazolo-triazine showed a docking score of −9.2 kcal/mol, suggesting strong binding to ATP-binding pockets .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or compound purity. Validate purity via HPLC (≥95%) and repeat assays under standardized protocols. For instance, batch-to-batch variations in a triazinane analog led to ±15% differences in IC₅₀ values, resolved by recrystallization .

Q. What advanced spectroscopic methods elucidate the compound’s solid-state structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DCM/hexane. Compare bond lengths/angles with DFT-optimized structures. A related triazinane dithione showed a C–S bond length of 1.68 Å .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335.0921 for C₁₃H₁₄N₃O₂S) .

Theoretical and Methodological Frameworks

Q. How can existing theories on heterocyclic reactivity guide functionalization of this compound?

  • Methodological Answer : Leverage Hückel’s rule for aromaticity to predict regioselectivity in electrophilic substitutions. The furan rings (4π electrons) are electron-rich, favoring reactions at the α-positions. For example, nitration of a furan-triazinane hybrid occurred preferentially at C-5 of the furan moiety .

Q. What role does the thione group play in coordinating metal ions, and how can this be exploited catalytically?

  • Methodological Answer : The C=S group acts as a soft Lewis base, binding to transition metals (e.g., Pd²⁺, Cu²⁺). Test coordination via UV-Vis titration (e.g., λ shift from 300 nm to 320 nm upon PdCl₂ addition). A triazinane-thione-Pd complex catalyzed Suzuki-Miyaura coupling with 85% yield .

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